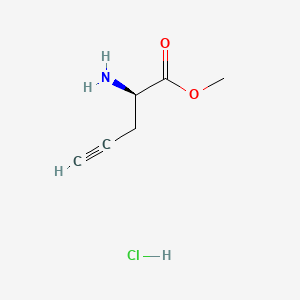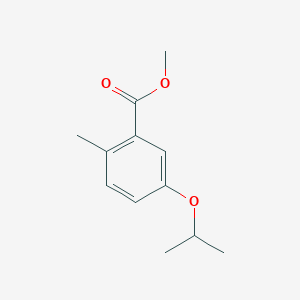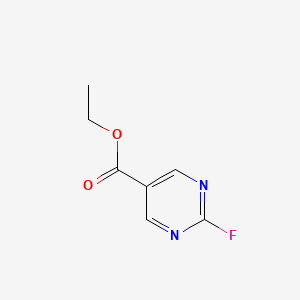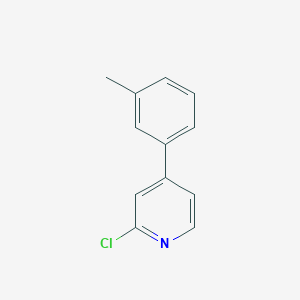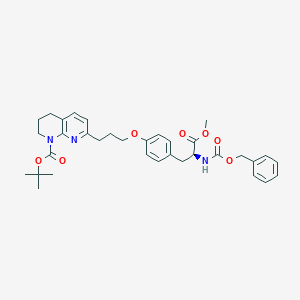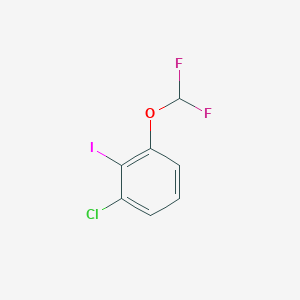
1-Chloro-3-(difluoromethoxy)-2-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(difluoromethoxy)-2-iodobenzene is an aromatic compound characterized by the presence of chlorine, difluoromethoxy, and iodine substituents on a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene typically involves the introduction of the difluoromethoxy group and the iodine atom onto a chlorobenzene derivative. One common method includes the following steps:
Halogenation: Starting with a chlorobenzene derivative, the iodine atom can be introduced via electrophilic iodination using iodine and an oxidizing agent such as nitric acid.
Methoxylation: The difluoromethoxy group can be introduced through a nucleophilic substitution reaction using a difluoromethylating agent like difluoromethyl ether in the presence of a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and methoxylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles or electrophiles under suitable conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Electrophilic Substitution: Reagents like iodine monochloride (ICl) or bromine (Br2) in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed:
Substitution Products: Depending on the nucleophile or electrophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: Reduced derivatives such as alcohols or amines.
Applications De Recherche Scientifique
1-Chloro-3-(difluoromethoxy)-2-iodobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(difluoromethoxy)-2-iodobenzene involves its interaction with various molecular targets and pathways. The presence of electron-withdrawing groups such as chlorine and difluoromethoxy can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The iodine atom can also participate in halogen bonding, affecting the compound’s biological activity.
Comparaison Avec Des Composés Similaires
- 1-Chloro-3-fluoro-2-methoxybenzene
- 1-Chloro-3-(difluoromethoxy)-2-methoxy-5-(trifluoromethyl)benzene
- 1-Chloro-3-(difluoromethoxy)-2-fluorobenzene
Comparison: 1-Chloro-3-(difluoromethoxy)-2-iodobenzene is unique due to the presence of both iodine and difluoromethoxy groups, which impart distinct chemical and physical properties
Propriétés
Formule moléculaire |
C7H4ClF2IO |
|---|---|
Poids moléculaire |
304.46 g/mol |
Nom IUPAC |
1-chloro-3-(difluoromethoxy)-2-iodobenzene |
InChI |
InChI=1S/C7H4ClF2IO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H |
Clé InChI |
SUKCVTKZTOHNSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Cl)I)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


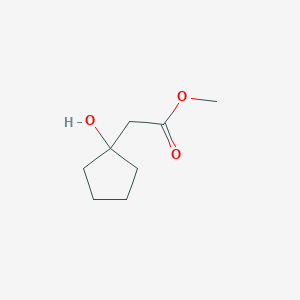

![Methyl 1,2-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B14029848.png)
![2-(1-(Naphthalen-1-ylsulfonyl)-1H-indol-6-YL)octahydropyrrolo[1,2-A]pyrazine hydrochloride](/img/structure/B14029863.png)


![6-Amino-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B14029871.png)
![(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl](/img/structure/B14029877.png)
